Exaprolol

Descripción general

Descripción

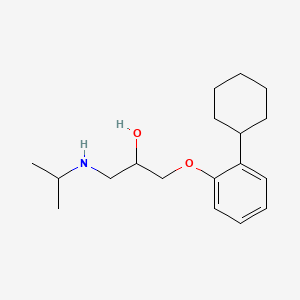

Exaprolol es un antagonista de los receptores beta-adrenérgicos, comúnmente conocido como un betabloqueante. Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares, incluyendo la hipertensión y las arritmias. El nombre IUPAC del compuesto es 1-(2-Ciclohexilfenoxi)-3-(propan-2-ilamino)propan-2-ol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Exaprolol se sintetiza a través de un proceso de varios pasos. La síntesis comienza con la reacción de 2-ciclohexilfenol con epiclorhidrina para formar un intermedio de epóxido. Este intermedio se hace reaccionar con isopropilamina para producir this compound .

Métodos de Producción Industrial

En entornos industriales, la síntesis de this compound involucra pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso típicamente involucra el uso de solventes y catalizadores para facilitar las reacciones y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

Exaprolol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes productos.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en el grupo fenoxi.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir productos desalquilados .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Exaprolol functions by competitively binding to beta-adrenergic receptors, which are crucial in regulating heart rate and vascular smooth muscle contraction. The compound exhibits negative chronotropic effects, reducing heart rate and myocardial oxygen demand, making it beneficial for conditions such as hypertension and angina .

Medical Applications

-

Cardiovascular Diseases :

- Hypertension : this compound is used to manage high blood pressure by decreasing cardiac output and peripheral resistance.

- Angina Pectoris : It alleviates symptoms by reducing myocardial oxygen demand through its action on beta-adrenergic receptors.

- Neuroimaging :

- Ischemic Heart Disease :

Comparative Analysis with Other Beta-Blockers

This compound shares structural similarities with other beta-blockers but is distinguished by its specific binding affinity for beta-adrenoceptors and its application in PET imaging studies. Below is a comparison table of this compound with other common beta-blockers:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| This compound | 1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | Potent beta-adrenoceptor antagonist with neuroimaging applications |

| Propranolol | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)-2-propanol | Non-selective beta-blocker |

| Atenolol | (S)-4-[2-hydroxy-3-(4-isopropylphenyl)propoxy]-benzeneacetamide | Selective for beta-1 adrenergic receptors |

| Metoprolol | (S)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | Selective for beta-1 adrenergic receptors |

Case Studies

-

Cardiac Ischemia Study :

A study demonstrated that this compound administered after the onset of ischemia significantly reduced heart rate and improved hemodynamic parameters, suggesting its utility in acute coronary syndromes . -

Neuroimaging Research :

Another investigation focused on the synthesis of carbon-11 labeled this compound for use in PET imaging, showing promising results for assessing changes in beta-adrenoceptor availability in the central nervous system . The study highlighted the compound's lipophilicity, which facilitates its entry into the brain.

Mecanismo De Acción

Exaprolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que son proteínas que se encuentran en la superficie de las células del corazón y los vasos sanguíneos. Al inhibir estos receptores, el this compound reduce los efectos de la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Esta acción ayuda a aliviar los síntomas de la hipertensión y las arritmias .

Comparación Con Compuestos Similares

Exaprolol es similar a otros betabloqueantes como el propranolol y el metoprolol. tiene propiedades únicas que lo distinguen de estos compuestos:

Propranolol: A diferencia del this compound, el propranolol no es selectivo y bloquea tanto los receptores beta-1 como beta-2.

Lista de Compuestos Similares

- Propranolol

- Metoprolol

- Atenolol

- Bisoprolol

Actividad Biológica

Exaprolol is a beta-adrenoceptor antagonist that has garnered attention for its unique properties and potential applications in both clinical and research settings. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by relevant case studies and research findings.

This compound functions primarily as a selective beta-adrenergic antagonist. It binds to beta-1 and beta-2 adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine and norepinephrine. This blockade results in various physiological effects, including:

- Reduced heart rate : By antagonizing beta-1 receptors in the heart, this compound decreases cardiac output and lowers blood pressure.

- Bronchodilation : Through beta-2 receptor inhibition, it may also influence airway resistance, although this effect is less pronounced than with selective beta-2 agonists.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, which include:

- Lipophilicity : The compound has a log P value of +1.6, indicating good penetration into the central nervous system (CNS) .

- Half-life : Studies suggest a moderate elimination half-life, allowing for once or twice-daily dosing in clinical settings.

- Bioavailability : this compound demonstrates significant oral bioavailability, making it suitable for oral administration.

Case Studies

- Beta-Adrenoceptor Imaging : A study utilized this compound labeled with carbon-11 [(11)C] for positron emission tomography (PET) imaging to assess beta-adrenoceptor availability in the CNS. The findings indicated that while this compound could enter the brain effectively, its binding affinity was suboptimal compared to other ligands, limiting its utility as a tracer for clinical imaging .

- Membrane Perturbation Studies : Research investigating the effects of various beta-blockers on lipid membranes revealed that this compound induced nonlamellar phases in bovine brain lipid membranes. This perturbation was assessed using phosphorus NMR spectroscopy and indicated that this compound has a significant impact on membrane structure at concentrations relevant to therapeutic use .

- Comparative Efficacy : In comparative studies of beta-blockers, this compound demonstrated a unique profile in terms of potency and membrane interaction compared to other agents like propranolol and atenolol. It was found to have a higher propensity to disorder lipid membranes, suggesting potential implications for its biological activity beyond simple receptor blockade .

Data Table: Comparative Biological Activity of Beta-Adrenoceptor Antagonists

| Compound | Beta-1 Selectivity | Lipophilicity (log P) | Membrane Perturbation Effect |

|---|---|---|---|

| This compound | High | +1.6 | Significant |

| Propranolol | Moderate | +0.9 | Moderate |

| Atenolol | Low | -0.4 | Minimal |

| Alprenolol | Moderate | +0.5 | Moderate |

Propiedades

IUPAC Name |

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXHHEZNIJUQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59333-90-3 (hydrochloride) | |

| Record name | Exaprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20866509 | |

| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-19-9 | |

| Record name | Exaprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exaprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XX54I93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.